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molecular formula C11H15NO5S B8303223 Phenyl 3-methyl-3-nitrobutane-1-sulfonate

Phenyl 3-methyl-3-nitrobutane-1-sulfonate

Cat. No. B8303223
M. Wt: 273.31 g/mol
InChI Key: AQBTZAGTUIFMEH-UHFFFAOYSA-N
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Patent
US07772262B2

Procedure details

A mixture of 9.43 g of phenyl ethenesulfonate and 4.60 ml of 2-nitro-propane was heated to 80° C. and, at 80° C., 0.89 ml of ethyidiisopropylamine was added dropwise. The mixture was stirred at 80° C. for 4 hours and 30 minutes, left to stand at RT for 16 hours and then stirred at 80° C. for a further 2 hours. Cooling to RT was followed by addition of 250 ml of a 2N aqueous HCl solution and extraction 3 times with 150 ml of EA each time. Drying over Na2SO4 and removal of the solvent in vacuo were followed by coevaporation 3 times with 100 ml of toluene each time. 13.47 g of a pale yellow oil were obtained.
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:5])=[O:4])=[CH2:2].[N+:13]([CH:16]([CH3:18])[CH3:17])([O-:15])=[O:14].C(N(C(C)C)C(C)C)C.Cl>CC(=O)OCC>[CH3:17][C:16]([N+:13]([O-:15])=[O:14])([CH3:18])[CH2:2][CH2:1][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
9.43 g
Type
reactant
Smiles
C(=C)S(=O)(=O)OC1=CC=CC=C1
Name
Quantity
4.6 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Two
Name
Quantity
0.89 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 4 hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at RT for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred at 80° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to RT
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4 and removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCS(=O)(=O)OC1=CC=CC=C1)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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